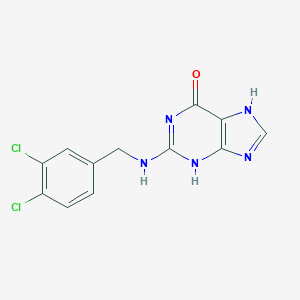

N(2)-(3,4-Dichlorobenzyl)guanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N5O/c13-7-2-1-6(3-8(7)14)4-15-12-18-10-9(11(20)19-12)16-5-17-10/h1-3,5H,4H2,(H3,15,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNOJMNXGDROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=NC3=C(C(=O)N2)NC=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158082 | |

| Record name | N(2)-(3,4-Dichlorobenzyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133338-58-6 | |

| Record name | N(2)-(3,4-Dichlorobenzyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133338586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(2)-(3,4-Dichlorobenzyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Derivative Development of N 2 3,4 Dichlorobenzyl Guanine

Methodologies for the Chemical Synthesis of N(2)-(3,4-Dichlorobenzyl)guanine

The primary approach to synthesizing this compound (DCBG) involves the conversion of a pyrimidine-based inhibitor prototype into a purine (B94841) structure. nih.govresearchgate.netnih.gov This strategy was born out of the need to create a bona fide guanine (B1146940) analog that could mimic the inhibitory action of compounds like 6-(p-hydroxyphenylhydrazino)uracil (H2-HPUra) on DNA polymerase III. researchgate.netnih.gov The synthesis is based on using N2-(benzyl)guanine (BG) as the foundational structure. nih.govresearchgate.netnih.gov

The synthesis involves introducing various substituents onto the aryl ring of the N2-benzylguanine scaffold to establish structure-activity relationships. researchgate.netnih.gov Through this systematic approach, the 3,4-dichloro substitution on the benzyl (B1604629) ring was identified as conferring potent inhibitory activity, leading to the synthesis of this compound. nih.govresearchgate.netnih.gov

A general synthetic scheme for N2-substituted guanosine (B1672433) derivatives can be adapted for DCBG, which involves the protection of the hydroxyl and amino groups of 2'-deoxyguanosine (B1662781), followed by the introduction of the desired substituent. umich.edu For instance, the 2-amino, 3'-hydroxyl, and 5'-hydroxyl groups of 2'-deoxyguanosine can be protected by acetylation. umich.edu Subsequently, the O6 position is protected, often via a Mitsunobu alkylation. umich.edu The key step is then the introduction of the 2-fluoro group, which can be displaced by the desired nucleophile, in this case, 3,4-dichlorobenzylamine, to yield the target N2-substituted derivative. umich.edu

Diverse Synthetic Routes for this compound Derivatives

The development of diverse derivatives of this compound is crucial for probing its interactions with biological targets and for optimizing its properties. This can be achieved through various synthetic strategies, including the construction and modification of the core heterocyclic rings.

The synthesis of guanine and its analogs can be achieved by constructing the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) scaffold. A common method involves the cyclization of a 2,4,5-triaminopyrimidine derivative. For instance, 2,4-diamino-6-hydroxypyrimidine (B22253) can be nitrosated and then reduced to form 2,4,5-triamino-6-hydroxypyrimidine. google.com This intermediate can then undergo a ring-closure reaction with a suitable one-carbon source, such as formic acid or formamide, to construct the imidazole portion of the guanine ring system. google.com This "one-pot" synthesis approach, starting from simple aliphatic chains like ethyl cyanoacetate (B8463686) and guanidine (B92328) nitrate, provides an efficient route to the core guanine structure, which can then be further modified at the N2 position to yield derivatives of this compound. google.com

Conversely, the pyridine (B92270) ring of a purine-like structure can be formed from imidazole precursors. This approach offers a powerful way to generate structurally diverse analogs. The synthesis of purines from imidazole precursors has been well-documented, often starting with a substituted 4-nitroimidazole. acs.orgmdpi.com The nitro group facilitates the introduction of various substituents at the 5-position. mdpi.com Subsequent reduction of the nitro group to an amine, followed by the construction of the pyrimidine ring, leads to the formation of the purine skeleton. mdpi.com This methodology allows for the synthesis of purines with various substituents, which can be adapted to create novel derivatives of this compound with modifications in the pyrimidine portion of the molecule.

Synthesis and Characterization of this compound 2'-Deoxyribonucleoside 5'-Triphosphate Analogs

The 2'-deoxyribonucleoside 5'-triphosphate form of this compound, known as DCBdGTP, is a key analog for studying DNA polymerization. nih.govresearchgate.netnih.govoup.comsigmaaldrich.com Its synthesis is a critical step in understanding the mechanism of action of the parent compound.

The synthesis of nucleoside triphosphates can be achieved through biocatalytic methods. nih.gov This involves the enzymatic digestion of genomic DNA to produce deoxynucleoside monophosphates (dNMPs). nih.gov These dNMPs are then phosphorylated using specific nucleotide kinases to yield the corresponding deoxynucleoside triphosphates (dNTPs). nih.gov This method can be applied to generate DCBdGTP from its corresponding nucleoside.

Once synthesized, DCBdGTP is characterized to confirm its structure and purity. This analog has been shown to act as a substrate for DNA polymerase III, where it is incorporated into the growing DNA strand. nih.govresearchgate.netnih.govsigmaaldrich.com The characterization involves assessing its ability to be polymerized by wild-type and mutant forms of the enzyme. nih.govresearchgate.netnih.gov

Below is a table summarizing the key synthesized compounds and their roles:

| Compound Name | Abbreviation | Role/Significance |

| This compound | DCBG | Parent compound, potent inhibitor of DNA polymerase III. researchgate.netnih.gov |

| This compound 2'-deoxyribonucleoside 5'-triphosphate | DCBdGTP | Biologically active analog, substrate for DNA polymerase III. nih.govresearchgate.netnih.govoup.comsigmaaldrich.com |

| 6-(p-Hydroxyphenylhydrazino)uracil | H2-HPUra | Pyrimidine-based inhibitor prototype for the development of purine analogs. researchgate.netnih.gov |

| N2-(benzyl)guanine | BG | Foundational structure for the synthesis of DCBG. nih.govresearchgate.netnih.gov |

Molecular Mechanism of Action and Enzyme Inhibition by N 2 3,4 Dichlorobenzyl Guanine

Identification and Characterization of Primary Bacterial DNA Polymerase Targets

N(2)-(3,4-Dichlorobenzyl)guanine exhibits its antibacterial effects by targeting the essential replication machinery of bacteria, specifically the type C family of DNA polymerases. Its efficacy stems from its ability to inhibit key catalytic subunits of the DNA Polymerase III holoenzyme, the primary replicative polymerase in many bacteria.

Inhibition of DNA Polymerase IIIC (PolC) in Gram-Positive Bacteria

The primary target of this compound in Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, is the DNA Polymerase IIIC (PolC) enzyme. PolC is the essential catalytic subunit responsible for chromosomal DNA replication in these organisms. This compound acts as a potent and selective inhibitor of this enzyme. researchgate.netnih.govsigmaaldrich.com Its chemical structure was developed as a purine-based analogue to an earlier class of pyrimidine-based inhibitors, demonstrating equivalent potency and a shared mechanism of action against the Gram-positive PolC enzyme. researchgate.netsigmaaldrich.comoup.com The inhibition of PolC effectively halts DNA synthesis, leading to the cessation of bacterial cell division.

Inhibition of DNA Polymerase IIIE (DnaE) from Gram-Positive and Gram-Negative Bacteria

In addition to its potent activity against PolC, this compound also inhibits the DnaE subunit of DNA Polymerase III. DnaE is the core catalytic α-subunit in Gram-negative bacteria and also plays a role in DNA replication and repair in Gram-positive bacteria. This dual-targeting capability, affecting both PolC and DnaE, contributes to the compound's broad-spectrum potential. While its inhibitory effect is generally more pronounced against the PolC of Gram-positive bacteria, the action against DnaE broadens its spectrum of activity.

| Enzyme Target | Bacterial Type | Role of Enzyme | Inhibition by this compound |

| DNA Polymerase IIIC (PolC) | Gram-Positive | Primary replicative polymerase | Potent and selective inhibition researchgate.netsigmaaldrich.com |

| DNA Polymerase IIIE (DnaE) | Gram-Positive, Gram-Negative | Core catalytic subunit | Inhibition contributes to broader spectrum |

Competitive Antagonism with 2'-Deoxyguanosine (B1662781) 5'-Triphosphate (dGTP)

The inhibitory action of this compound is rooted in its structural resemblance to the natural purine (B94841) nucleotide, 2'-deoxyguanosine 5'-triphosphate (dGTP). researchgate.netnih.govsigmaaldrich.com This molecular mimicry allows it to function as a competitive antagonist. The compound competes directly with the endogenous dGTP for binding at the dNTP-binding site within the active center of the DNA polymerase. researchgate.netsigmaaldrich.com

When the 2'-deoxyribonucleoside 5'-triphosphate form of the inhibitor, known as DCBdGTP, is present, it formally occupies the substrate-binding site. researchgate.netnih.govsigmaaldrich.com By binding to the polymerase, it prevents the incorporation of the legitimate dGTP into the growing DNA strand, thereby arresting the process of DNA elongation and replication. Studies have confirmed that DCBdGTP acts via this characteristic competitive inhibitor mechanism on B. subtilis DNA polymerase III. researchgate.netnih.govsigmaaldrich.com

Structural Basis for Ternary Complex Formation with DNA and Polymerase

The catalytic cycle of a DNA polymerase involves the formation of a transient ternary complex, which consists of the polymerase enzyme, the primer-template DNA duplex, and the correct incoming deoxynucleoside triphosphate (dNTP). nih.govresearchgate.net Structural studies of related C-family polymerases reveal that upon binding of the correct dNTP, the "fingers" domain of the polymerase undergoes a significant conformational change, rotating to close around the nucleotide and creating a snug active site. researchgate.netnih.gov This closed complex positions the 3'-hydroxyl of the primer strand and the α-phosphate of the incoming dNTP for the phosphoryl transfer reaction, which is mediated by two catalytic metal ions (typically Mg²⁺). nih.govplos.org

As a dGTP mimic, this compound participates in the formation of a similar, yet non-productive, ternary complex. researchgate.net It binds to the dNTP site of the polymerase-DNA binary complex. However, the presence of the inhibitor in the active site results in a stalled or catalytically incompetent complex that prevents the chemical step of nucleotide incorporation. nih.gov The potential for derivatives of this compound to stabilize this pre-polymerization state makes them valuable tools for crystallographic studies aimed at elucidating the precise three-dimensional structure of the DNA:enzyme:inhibitor complex. researchgate.net

Elucidation of Specific Molecular Interactions within the Enzyme Active Site

The high-affinity binding of this compound to the polymerase active site is dictated by a combination of specific molecular interactions. These include critical hydrogen bonds formed by the purine core and favorable hydrophobic interactions provided by the substituted benzyl (B1604629) group.

Critical Role of Hydrogen Bonding within the Guanine (B1146940) Core

The guanine portion of the inhibitor is fundamental to its ability to be recognized by the polymerase active site. It forms a network of hydrogen bonds that mimics the interactions made by the natural dGTP substrate during base pairing with a cytosine residue in the template DNA strand. Structural analyses indicate that hydrogen bonding at positions 1 (N1-H) and 6 (C6=O) of the guanine ring is essential for this interaction. Furthermore, the exocyclic amino group at the N2 position also plays a crucial role in the binding mechanism. researchgate.net These specific hydrogen bonds ensure the correct positioning of the inhibitor within the active site, a prerequisite for its competitive inhibitory function. The disruption of these key interactions would significantly diminish the compound's inhibitory potency.

| Interaction Type | Involved Moiety | Significance |

| Hydrogen Bonding | Guanine Core (N1, N2, O6 positions) | Mimics dGTP binding, ensures correct positioning in the active site. researchgate.net |

| Hydrophobic Interactions | 3,4-Dichlorobenzyl Group | Enhances binding affinity for the polymerase target. |

Contribution of Hydrophobic Interactions from the 3,4-Dichlorobenzyl Moiety

The strategic incorporation of a 3,4-dichlorobenzyl group at the N(2) position of the guanine scaffold is a critical design element that significantly enhances the inhibitory potency of this compound (DCBG) against bacterial DNA polymerase III. This enhancement is largely attributed to favorable hydrophobic interactions between the dichlorinated benzyl ring and a specific hydrophobic pocket within the enzyme's dNTP-binding site.

Extensive structure-activity relationship (SAR) studies have elucidated the importance of the nature and substitution pattern of the aryl moiety for potent enzyme inhibition. nih.gov These studies reveal that the 3,4-dichlorobenzyl group provides an optimal hydrophobic substituent for binding to the DNA polymerase IIIC (Pol IIIC) and IIIE enzymes found in Gram-positive bacteria. nih.gov The presence of the two chlorine atoms on the benzyl ring increases the lipophilicity of this moiety, promoting its interaction with non-polar amino acid residues in the enzyme's active site. This hydrophobic binding is a key component of the inhibitor's mechanism, complementing the hydrogen bonding interactions of the guanine base. nih.gov

The inhibitory mechanism involves the inhibitor acting as a bridge between the DNA template and the polymerase, leading to the formation of a reversible ternary complex. nih.gov In this complex, the guanine portion of DCBG base-pairs with a cytosine residue in the template strand, while the 3,4-dichlorobenzyl group extends into and interacts with the polymerase itself. nih.gov This dual interaction effectively sequesters the enzyme, halting DNA replication.

The significance of the hydrophobic contribution of the 3,4-dichlorobenzyl group is underscored by comparing the inhibitory activity of DCBG with other N(2)-substituted guanine analogs. Research has demonstrated that variations in the substitution on the benzyl ring lead to marked differences in inhibitory constants (Kᵢ values).

The following table summarizes the inhibitory activities of selected N(2)-substituted guanine derivatives against Staphylococcus aureus Pol IIIC, highlighting the superior potency of the 3,4-dichlorobenzyl substitution.

Table 1: Inhibitory Activity of N(2)-Substituted Guanine Analogs against S. aureus Pol IIIC

| Compound | N(2)-Substituent | Kᵢ (µM) nih.gov |

| This compound (DCBG) | 3,4-Dichlorobenzyl | 0.2 |

| N(2)-(3-Ethyl-4-methylphenyl)guanine (EMPG) | 3-Ethyl-4-methylphenyl | 0.3 |

| N(2)-(p-n-Butylphenyl)guanine (BuPG) | p-n-Butylphenyl | >100 |

| N(2)-(3',4'-Trimethylenephenyl)guanine (TMPG) | 3',4'-Trimethylenephenyl | 1.5 |

The data clearly indicates that this compound is a highly potent inhibitor, with a Kᵢ value of 0.2 µM. nih.gov The comparison with analogs such as N(2)-(p-n-butylphenyl)guanine, which is significantly less active, emphasizes that not just any hydrophobic group is sufficient for high potency. nih.gov The specific size, shape, and electronic properties of the 3,4-dichlorobenzyl moiety are finely tuned for optimal interaction with the hydrophobic pocket of the bacterial DNA polymerase III.

Structure Activity Relationship Sar Studies of N 2 3,4 Dichlorobenzyl Guanine Analogs

Impact of Aryl Ring Substitutions on Inhibitory Potency and Selectivity

The substitution pattern on the N(2)-benzyl group of guanine (B1146940) analogs plays a pivotal role in determining their inhibitory potency and selectivity against DNA polymerase III. Research has demonstrated that the nature and position of substituents on the aryl ring can significantly modulate the compound's interaction with the enzyme's active site.

Analysis of Substituent Position Effects (e.g., 7-position versus 9-position)

The position of substitution on the guanine ring itself, specifically at the N7 and N9 positions, is a critical determinant of biological activity. While N(2)-(3,4-Dichlorobenzyl)guanine is substituted at the exocyclic N2 position, the potential for additional modifications on the purine (B94841) core has been a subject of interest. Generally, in the context of guanine-based inhibitors, the N9 position is often crucial for maintaining the correct geometry for binding to the enzyme's active site, mimicking the natural substrate deoxyguanosine triphosphate (dGTP). Substitution at the N7 position can lead to a loss of a critical hydrogen bond with the enzyme, thereby reducing affinity. epa.gov The N7 position of guanine is also known to be a primary site for alkylation by various agents, which can lead to chemical instability of the molecule. nih.govnih.gov

In a study exploring guanine analogs as inhibitors, it was observed that N9 substitution was generally preferred over N7 substitution for maintaining inhibitory activity. epa.gov This is attributed to the fact that the N9 position is directly involved in the glycosidic bond in natural nucleosides, and modifications at this position are often better tolerated for enzyme recognition.

| Substitution Position | General Impact on Inhibitory Activity | Rationale |

| N9-position | Generally more favorable for maintaining or enhancing activity. | Mimics the natural deoxyribose connection in dGTP, allowing for proper orientation within the active site. |

| N7-position | Often leads to a decrease in inhibitory potency. | Can disrupt critical hydrogen bonding interactions with the enzyme and may increase chemical instability of the compound. epa.govnih.gov |

Electronic and Steric Requirements for Enzyme Binding

The inhibitory activity of N(2)-(benzyl)guanine analogs is profoundly influenced by the electronic and steric properties of the substituents on the benzyl (B1604629) ring. Studies have shown that a combination of these factors is essential for optimal binding to the DNA polymerase III active site.

The development of this compound as a potent inhibitor was the result of systematic exploration of various substituents on the N2-benzyl ring of guanine. nih.govmdpi.comnih.gov The presence of the two chlorine atoms at the 3 and 4 positions of the benzyl ring was found to be particularly effective. This suggests that electron-withdrawing groups in these positions enhance the inhibitory activity. The dichlorobenzyl moiety likely occupies a hydrophobic pocket within the enzyme's active site, and the electronic nature of the substituents influences the strength of this interaction.

Furthermore, the steric bulk and conformation of the N2-substituent are critical. The benzyl group itself provides a necessary scaffold to position the aryl ring within a specific region of the enzyme. The inhibitory mechanism of these compounds involves the formation of a ternary complex with the DNA polymerase and the template-primer DNA. The aryl substituent of the inhibitor is thought to interact with a hydrophobic pocket on the polymerase, while the guanine base pairs with a cytosine on the template strand. This dual interaction is key to their inhibitory effect.

Comparative SAR Analysis with Chemically Related Guanine-Based Inhibitors

The structure-activity relationship of this compound is best understood when compared with other chemically related guanine-based inhibitors. One of the most relevant comparators is N(2)-(p-n-butylphenyl)guanine (BuPG). Both DCBG and BuPG are potent inhibitors of DNA polymerases, but they exhibit different selectivities. mdpi.com

BuPG was identified as a selective inhibitor of mammalian DNA polymerase alpha, while N(2)-(3',4'-trimethylenephenyl)guanine (TMPG), a close analog, was found to be a selective inhibitor of B. subtilis DNA polymerase III. mdpi.com This highlights the subtle yet critical role of the aryl substituent in determining enzyme selectivity. The dichlorobenzyl group of DCBG confers potent activity against bacterial DNA polymerase III, making it a valuable lead compound for antibacterial drug discovery. nih.govmdpi.comnih.gov

Another important comparison is with the pyrimidine-based inhibitor 6-(p-Hydroxyphenylhydrazino)uracil (H2-HPUra), which also acts as a dGTP analog. nih.govnih.gov The development of N(2)-(benzyl)guanine analogs was, in fact, an effort to create a bona fide purine inhibitor that mimics the action of H2-HPUra. nih.govnih.gov The SAR studies revealed that DCBG is equivalent to H2-HPUra in terms of its inhibitory potency and mechanism of action against B. subtilis DNA polymerase III. nih.govnih.gov

| Compound | Target Enzyme | Key Structural Features for Activity |

| This compound (DCBG) | B. subtilis DNA Polymerase III | 3,4-dichloro substitution on the benzyl ring. nih.govmdpi.comnih.gov |

| N(2)-(p-n-butylphenyl)guanine (BuPG) | Mammalian DNA Polymerase Alpha | p-n-butyl substitution on the phenyl ring. mdpi.com |

| 6-(p-Hydroxyphenylhydrazino)uracil (H2-HPUra) | B. subtilis DNA Polymerase III | Hydroxyphenylhydrazino group at the 6-position of uracil (B121893). nih.govnih.gov |

Rational Design Principles for Enhanced Enzyme Affinity and Specificity

The insights gained from SAR studies provide a foundation for the rational design of new and improved inhibitors based on the this compound scaffold. The primary goal of such design efforts is to enhance both the affinity for the target enzyme (DNA polymerase III) and the specificity, thereby minimizing off-target effects.

One key principle is the optimization of the interactions within the hydrophobic pocket of the enzyme. This can be achieved by systematically modifying the substituents on the benzyl ring to improve van der Waals contacts and hydrophobic interactions. Computational modeling and docking studies can be employed to predict the binding modes of novel analogs and guide the synthesis of compounds with potentially higher affinity.

Another important aspect is the consideration of the electronic properties of the substituents. The observation that electron-withdrawing groups at the 3 and 4 positions of the benzyl ring are favorable suggests that further exploration of substituents with varying electronic characteristics could lead to more potent inhibitors.

Furthermore, achieving selectivity remains a major challenge. The differences in the active sites of various DNA polymerases, even within the same family, can be exploited to design inhibitors that specifically target the bacterial enzyme over its mammalian counterparts. This can be approached by introducing modifications that create steric hindrance or unfavorable interactions with the active site of off-target polymerases while maintaining or improving binding to the desired target. The development of BuPG as a selective inhibitor of DNA polymerase alpha demonstrates the feasibility of this approach. mdpi.com

Finally, the conversion of the guanine base to its corresponding nucleoside and nucleotide forms can also be a strategy to enhance activity and cellular uptake. The 2'-deoxyribonucleoside 5'-triphosphate of DCBG (DCBdGTP) has been shown to be a potent inhibitor of DNA polymerase III, indicating that the triphosphate moiety can effectively target the dNTP binding site of the enzyme. nih.govnih.gov

Preclinical and Mechanistic Investigations of N 2 3,4 Dichlorobenzyl Guanine Efficacy

In Vitro Biochemical Characterization of Enzyme Inhibition

N(2)-(3,4-Dichlorobenzyl)guanine (DCBG) is a purine-based inhibitor of bacterial DNA polymerase III, a crucial enzyme for DNA replication in Gram-positive pathogens. Its inhibitory action stems from its structural similarity to dGTP, allowing it to compete for the active site of the polymerase. nih.gov

Kinetic Assays for Determination of Inhibitory Constants (K_i)

Kinetic assays are fundamental in characterizing the potency of enzyme inhibitors. For DCBG, these assays have been crucial in quantifying its binding affinity to the target DNA polymerase III enzyme. The inhibitory constant (K_i) is a measure of this affinity, with lower values indicating tighter binding and more potent inhibition.

Studies have focused on the 2'-deoxyribonucleoside 5'-triphosphate form of DCBG, known as DCBdGTP. This analog of dGTP acts as a competitive inhibitor at the dNTP binding site of DNA polymerase III. nih.gov The determination of its K_i value provides a quantitative measure of its effectiveness in blocking the natural substrate, dGTP, from binding to the enzyme.

Visual tools like Michaelis-Menten and Lineweaver-Burk plots are instrumental in these kinetic analyses. khanacademy.org By observing how the presence of DCBG alters the reaction kinetics, researchers can confirm its competitive inhibition mechanism and calculate the K_i value. khanacademy.org Competitive inhibitors, like DCBG, increase the apparent Michaelis constant (K_m) of the enzyme for its substrate without affecting the maximum reaction velocity (V_max). khanacademy.org

Evaluation Against Wild-Type and Engineered Mutant Polymerase Forms

The efficacy of DCBG and its derivatives has been evaluated against both wild-type and mutant forms of bacterial DNA polymerase III, particularly from Bacillus subtilis. nih.govoup.comsigmaaldrich.com This approach is critical for understanding the inhibitor's mechanism of action and for identifying potential resistance mechanisms.

Research has shown that DCBdGTP, the triphosphate form of DCBG, effectively inhibits wild-type DNA polymerase III. nih.govoup.comsigmaaldrich.comresearchgate.net Furthermore, its action has been characterized on mutant forms of the enzyme, providing insights into the specific amino acid residues involved in inhibitor binding. nih.govoup.comresearchgate.net The ability of DCBdGTP to be polymerized by the enzyme, despite being an inhibitor, highlights its close mimicry of the natural dGTP substrate. nih.govresearchgate.net

The study of mutant polymerases helps to map the inhibitor binding site and understand how changes in the enzyme's structure can affect inhibitor potency. This information is invaluable for the rational design of more potent and specific inhibitors that can overcome potential resistance.

Cellular-Level Inhibition of Bacterial Growth and DNA Replication

The inhibitory effects of DCBG observed at the enzymatic level translate to the suppression of bacterial growth and DNA replication at the cellular level. This has been demonstrated in several clinically significant Gram-positive pathogens.

Growth Suppression in Clinically Relevant Gram-Positive Pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Clostridium difficile)

DCBG has demonstrated broad-spectrum activity against a range of Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Clostridium difficile.

Staphylococcus aureus : This bacterium is a leading cause of various infections, and the emergence of antibiotic-resistant strains like MRSA poses a significant public health threat. nih.gov DCBG's ability to inhibit the growth of S. aureus makes it a promising candidate for combating these infections.

Streptococcus pneumoniae : As a primary cause of community-acquired pneumonia, meningitis, and otitis media, S. pneumoniae resistance to existing antibiotics is a growing concern. nih.gov The inhibitory action of DCBG against this pathogen highlights its potential as a novel therapeutic agent.

Clostridium difficile : This anaerobic, spore-forming bacterium is a major cause of antibiotic-associated diarrhea and colitis. mdpi.comnih.gov The effectiveness of DCBG against C. difficile suggests a potential role in managing infections caused by this challenging pathogen.

Assessment of Minimum Inhibitory Concentrations (MICs) and Selective Activity

Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antibacterial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov

The determination of MIC values for DCBG against various Gram-positive pathogens provides a quantitative measure of its potency. These values are crucial for assessing its potential clinical utility and for comparing its activity with other antimicrobial agents. The broth microdilution method is a standard technique used to determine MICs. nih.gov

Selective activity is another important aspect of antimicrobial drug development. Ideally, an antibacterial agent should be highly active against bacterial targets while exhibiting minimal effects on host cells. The selective inhibition of bacterial DNA polymerase III by DCBG, without significantly affecting mammalian polymerases, is a key desirable feature.

Table 1: Representative MIC Values for Various Antibiotics against Streptococcus pneumoniae

| Antibiotic | MIC Range (µg/mL) |

| Penicillin G | 0.002-32 |

| Cefotaxime | 0.002-32 |

| Ceftriaxone | 0.002-32 |

| Chloramphenicol | 2-8 |

| Azithromycin | 0.06-2 |

| Clarithromycin | 0.03-0.25 |

| Clindamycin | 0.03-0.25 |

| Ertapenem | 0.03-0.25 |

| Erythromycin | 0.03-0.25 |

This table presents a general range of MICs for common antibiotics against S. pneumoniae and is for illustrative purposes. Specific MICs for DCBG would require dedicated experimental determination. liofilchem.net

Analysis of Cellular Responses to DNA Replication Perturbation

Inhibition of DNA replication, as caused by compounds like DCBG, triggers a complex set of cellular responses aimed at mitigating the resulting stress. nih.govnih.gov When replicative DNA polymerases are blocked, it leads to what is known as replication stress. nih.govnih.gov

This stress can lead to the stalling or collapse of replication forks, the structures where DNA synthesis occurs. nih.govnih.gov In response, cells activate intricate DNA damage response (DDR) pathways. nih.gov These pathways can arrest the cell cycle to allow time for repair, induce DNA repair mechanisms, and in cases of excessive damage, trigger programmed cell death. nih.govnih.gov

The cellular response to the perturbation of DNA replication by DCBG would likely involve the activation of these DDR pathways. Understanding these responses is crucial for elucidating the full spectrum of the compound's effects on bacterial cells and for identifying potential synergistic targets for combination therapies.

Transcriptional Profiling in Response to Polymerase Inhibition

In the study of novel therapeutic agents, transcriptional profiling offers a powerful lens through which the global cellular response to a compound can be assessed. This technique can elucidate the mechanism of action by revealing which cellular pathways are perturbed. For inhibitors of essential processes like DNA replication, such as this compound (DCBG), transcriptional profiling can map the downstream consequences of polymerase inhibition.

While specific transcriptional profiling data for DCBG is not extensively available in the public domain, the approach has been successfully applied to other polymerase inhibitors to determine their targets. For instance, in studies of RNA polymerase III inhibitors, transcriptional profiling of treated cells revealed the induction of the GCN4 response, which is typically associated with amino acid biosynthesis stress. nih.gov This illustrates how the cellular transcriptional machinery responds to a blockage in polymerase activity, even if the response is not directly indicative of the primary target. nih.gov

In bacteria, the inhibition of DNA replication is known to trigger complex stress responses that involve significant changes in the transcriptional landscape. The stringent response, for example, is a widespread bacterial survival mechanism that is activated by various stresses, including nutrient limitation. This response leads to a dramatic shift in gene expression, including the transcriptional downregulation of genes involved in DNA replication and stable RNA synthesis, and the upregulation of stress-related genes. frontiersin.org Therefore, it is plausible that inhibition of DNA polymerase III by DCBG would induce a transcriptional profile indicative of the stringent response and other DNA damage-inducible pathways.

A hypothetical transcriptional profiling experiment for DCBG in a susceptible bacterium like Bacillus subtilis would likely reveal the upregulation of genes involved in the SOS response, a well-characterized DNA damage response pathway in bacteria. Key genes in this pathway include recA and lexA. Conversely, genes associated with normal cell growth and division would be expected to be downregulated as the cell arrests its replication cycle.

Investigation of Gene Dosage Shifts and Cellular Stress Responses

The inhibition of DNA polymerase III by this compound directly interferes with DNA replication, a fundamental process for cell viability. This disruption inevitably triggers a cascade of cellular stress responses as the cell attempts to cope with the replicative block. DNA replication stress can be caused by various factors, including the depletion of nucleotide pools and the action of DNA polymerase inhibitors. nih.gov The cellular responses to such stress are multifaceted and include the activation of cell cycle checkpoints, the induction of DNA repair mechanisms, and in cases of excessive damage, the initiation of programmed cell death. nih.gov

In bacteria, a primary response to the stalling of replication forks is the induction of the SOS response. pnas.org This regulatory network is activated by the accumulation of single-stranded DNA, a common feature of stalled replication forks. The induction of the SOS response leads to the expression of a suite of genes involved in DNA repair and can also lead to a temporary halt in cell division, often observed as cell filamentation. pnas.org It is highly probable that treatment of susceptible bacteria with DCBG would lead to the induction of the SOS response.

Furthermore, the stringent response is another critical stress response in bacteria that is intertwined with DNA replication. frontiersin.org This response, mediated by the alarmones (p)ppGpp, is triggered by nutritional stress and leads to the downregulation of many cellular processes, including the initiation of DNA replication. frontiersin.org In Escherichia coli, the stringent response inhibits replication at the initiation stage, whereas in Bacillus subtilis, it acts downstream of the origin. frontiersin.org As DCBG is an inhibitor of DNA polymerase III, its activity would be expected to induce a state of cellular stress that could intersect with the stringent response pathway.

The concept of gene dosage balance is also relevant in the context of replication inhibition. The gene dosage balance hypothesis posits that stoichiometric imbalances in macromolecular complexes can be detrimental to the cell. frontiersin.org While this is often discussed in the context of gene duplication or deletion, the inhibition of a key component of the replication machinery, like DNA polymerase III, can create a functional imbalance with other components of the replisome, leading to cellular stress.

Methodologies for Validating Selectivity over Mammalian Enzymes

A crucial aspect in the development of any antimicrobial agent is its selectivity for the microbial target over host enzymes. For this compound, which targets the bacterial DNA polymerase III, it is essential to demonstrate that it does not significantly inhibit mammalian DNA polymerases. Several methodologies are employed to validate this selectivity.

The primary method involves in vitro enzymatic assays. In this approach, the inhibitory activity of the compound is tested against purified bacterial DNA polymerase III and a panel of purified mammalian DNA polymerases. Mammalian cells possess a variety of DNA polymerases with distinct functions in replication and repair, including polymerases α, δ, and ε (replicative) and polymerases β, η, κ, and λ (involved in DNA repair). nih.govnih.gov By comparing the concentration of the inhibitor required to achieve 50% inhibition (IC50) or the inhibition constant (Ki) for the bacterial enzyme versus the mammalian enzymes, a selectivity index can be calculated. A high selectivity index indicates a greater potency against the bacterial target. For example, in the evaluation of a covalent inhibitor of mammalian DNA polymerase β, its activity was compared against a model replicative polymerase and other mammalian repair polymerases like Pol θ, Pol η, and Pol λ. nih.gov A similar comparative approach would be standard for assessing the selectivity of DCBG.

Another layer of validation comes from cell-based assays. The compound's effect on the growth and viability of bacterial cells is compared to its effect on various mammalian cell lines. A selective inhibitor would exhibit potent antibacterial activity at concentrations that have minimal to no cytotoxic effects on mammalian cells.

Furthermore, structure-activity relationship (SAR) studies can provide insights into selectivity. By synthesizing and testing a series of analogs of the lead compound, researchers can identify the chemical moieties that are critical for potent inhibition of the bacterial enzyme and those that might contribute to off-target effects on mammalian enzymes. This was the approach taken in the initial development of DCBG, where various substituents on the benzyl (B1604629) ring of N2-(benzyl)guanine were explored to optimize potency and mechanism. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling in N 2 3,4 Dichlorobenzyl Guanine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of inhibitors like N(2)-(3,4-Dichlorobenzyl)guanine.

Initial biochemical studies have established that the triphosphate form of this compound, known as DCBdGTP, acts as a dGTP analog and occupies the dNTP binding site of Bacillus subtilis DNA polymerase III. pnas.orgnih.govresearchgate.netsigmaaldrich.com This experimentally identified dNTP binding site serves as the putative binding pocket for molecular docking simulations.

A typical molecular docking study would involve the following steps:

Preparation of the Receptor: A high-resolution 3D structure of the target, B. subtilis DNA polymerase III, would be obtained, either from crystallographic data or through homology modeling (see section 6.3).

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for charge and geometry.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding pocket (the dNTP site), and various conformations and orientations are sampled.

The results of such a simulation would identify the key amino acid residues within the DNA polymerase III active site that form critical interactions with the inhibitor. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. While a specific list of interacting residues for this exact compound is not published, a hypothetical docking study would aim to produce data similar to that shown in Table 1.

Table 1: Hypothetical Key Amino Acid Residues in the DNA Polymerase III Binding Pocket Interacting with this compound as Predicted by Molecular Docking

| Amino Acid Residue | Interaction Type | Moiety of Inhibitor Involved |

| Aspartate (Asp) | Hydrogen Bond (Acceptor) | N1-H and N2-H of Guanine (B1146940) Ring |

| Valine (Val) | Hydrophobic Interaction | Dichlorobenzyl Group |

| Leucine (Leu) | Hydrophobic Interaction | Dichlorobenzyl Group |

| Phenylalanine (Phe) | π-π Stacking | Dichlorobenzyl Group |

| Lysine (Lys) | Hydrogen Bond (Donor) | O6 of Guanine Ring |

This table is illustrative and represents the type of data generated from a molecular docking study. The specific residues would need to be determined by an actual computational experiment.

Molecular docking not only identifies key residues but also predicts the most stable binding mode or "pose" of the ligand within the active site. For this compound, docking would elucidate how the guanine portion mimics dGTP to form hydrogen bonds with the template DNA strand (specifically an unpaired cytosine), while the 3,4-dichlorobenzyl group occupies an adjacent hydrophobic pocket within the enzyme. researchgate.net This dual interaction is believed to be the cornerstone of its inhibitory action, sequestering the enzyme in a non-productive complex. nih.gov

Docking studies can also provide insights into potential conformational changes in the protein upon ligand binding. While static docking provides a snapshot, more advanced techniques like flexible docking allow for side-chain movements, giving a more realistic representation of the induced fit between the inhibitor and the enzyme.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the protein and ligand over time. An MD simulation of the this compound-DNA polymerase III complex would be a critical step to validate the docking results and assess the stability of the predicted binding pose.

The simulation would track the atomic coordinates of the entire system (protein, ligand, and surrounding solvent) over a period of nanoseconds. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study.

Such simulations are computationally intensive but provide a much deeper understanding of the thermodynamics and kinetics of the ligand-protein interaction. No specific MD simulation studies have been published for this compound.

Homology Modeling of Uncharacterized Target Polymerases

The success of structure-based drug design methods like molecular docking is entirely dependent on the availability of a high-quality 3D structure of the target protein. While crystal structures for many polymerases exist, a specific structure for B. subtilis DNA polymerase III complexed with a ligand might not always be available.

In such cases, homology modeling can be employed to build a theoretical 3D model of the target protein. This technique relies on the amino acid sequence of the target protein and a known experimental 3D structure of a homologous protein (a "template"). For B. subtilis DNA polymerase III, a suitable template would be a DNA polymerase from a related bacterial species with a high degree of sequence identity.

The process involves:

Identifying a suitable template structure from the Protein Data Bank (PDB).

Aligning the target sequence with the template sequence.

Building the 3D model of the target based on the template's structure.

Refining and validating the model to ensure its stereochemical quality.

This resulting model, while not as precise as an experimentally determined structure, can be sufficiently accurate for use in initial molecular docking studies to probe the binding of inhibitors like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of inhibitors like N2-substituted guanines, a QSAR model could be developed to predict the inhibitory potency of new, unsynthesized analogs.

The development of a QSAR model for this compound and its analogs would involve:

Data Collection: Assembling a dataset of N2-substituted guanine derivatives with their experimentally measured inhibitory activities (e.g., IC₅₀ or Kᵢ values) against DNA polymerase III.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) is calculated.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. preprints.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be invaluable for designing new inhibitors. It can help prioritize which novel structures to synthesize, saving time and resources. For example, the model might indicate that increasing the hydrophobicity or adding hydrogen bond donors at specific positions on the benzyl (B1604629) ring could enhance potency. Table 2 illustrates a simplified dataset that would be used to build a QSAR model.

Table 2: Illustrative Dataset for a QSAR Study of N2-Benzylguanine Analogs

| Compound | Substituent (R) on Benzyl Ring | Log(1/IC₅₀) (Experimental) | ALogP (Calculated Descriptor) | Molecular Weight (Calculated Descriptor) |

| 1 | H | 4.5 | 1.8 | 241.24 |

| 2 | 4-Chloro | 5.2 | 2.5 | 275.69 |

| 3 | 3,4-Dichloro | 6.1 | 3.2 | 310.13 |

| 4 | 4-Methoxy | 4.8 | 1.7 | 271.27 |

This table is for illustrative purposes. ALogP is a measure of lipophilicity. A real QSAR study would involve a larger dataset and a wider array of descriptors.

Mechanisms of Bacterial Resistance to N 2 3,4 Dichlorobenzyl Guanine and Analogs

Molecular Basis of Intrinsic and Acquired Resistance to DNA Polymerase Inhibitors

Bacterial resistance to any antimicrobial agent can be broadly categorized as either intrinsic or acquired. nih.gov Intrinsic resistance refers to the inherent, natural insensitivity of a bacterial species to a particular drug, often due to fundamental structural or physiological characteristics. nih.gov Acquired resistance, on the other hand, develops in a previously susceptible bacterium through genetic changes, such as mutation or the acquisition of new genetic material. nih.govfrontiersin.org

The primary molecular target of N(2)-(3,4-Dichlorobenzyl)guanine (DCBG) is the bacterial DNA polymerase III, a critical enzyme complex for DNA replication. Specifically, DCBG acts as a purine (B94841) analog, mimicking the natural deoxynucleoside triphosphate dGTP. capes.gov.brnih.gov It exerts its inhibitory effect through active site-directed competitive inhibition, binding to the dNTP-binding site of the polymerase and halting DNA synthesis. capes.gov.brnih.gov This mechanism of action dictates the primary pathways through which resistance can emerge.

The molecular basis of resistance to DNA polymerase inhibitors like DCBG generally involves one of the following mechanisms:

Target Modification : This is the most common mechanism of resistance against inhibitors that act on a specific enzyme. nih.gov For DNA polymerase inhibitors, this involves alterations to the polymerase itself.

Intrinsic Resistance : Different bacterial species may possess inherent variations in the structure of their DNA polymerase III active site. These variations can result in a lower binding affinity for the inhibitor, rendering the species naturally less susceptible.

Acquired Resistance : Spontaneous mutations in the gene encoding the DNA polymerase (such as polC in Gram-positive bacteria) can lead to amino acid substitutions within the dNTP-binding pocket. nih.govoup.com These changes can sterically hinder the inhibitor from binding or reduce the affinity of the binding interaction, while still allowing the natural dNTP substrate to bind and DNA replication to proceed, albeit sometimes with altered efficiency. nih.gov

Reduced Intracellular Concentration : Bacteria can evolve mechanisms to limit the amount of the inhibitor that reaches its target.

Decreased Permeability : Changes in the bacterial cell wall or membrane, such as alterations in porin channels in Gram-negative bacteria, can limit the influx of the drug. nih.gov

Active Efflux : Bacteria can acquire or upregulate the expression of efflux pumps, which are membrane proteins that actively transport antimicrobial compounds out of the cell, thereby lowering the intracellular concentration of the inhibitor below its effective level. nih.govnih.gov

Drug Inactivation : While less common for this class of inhibitors, bacteria could theoretically acquire enzymes capable of modifying or degrading the inhibitor molecule, rendering it inactive before it can reach the DNA polymerase. nih.gov

For this compound and its analogs, resistance is predominantly linked to the modification of the target DNA polymerase III enzyme.

Identification of Polymerase Mutations Conferring Reduced Sensitivity

Direct studies identifying specific mutations that confer resistance to this compound are limited in publicly available research. However, extensive studies on analogous DNA polymerase inhibitors that also function as dGTP mimics provide a clear and predictive model for the types of mutations to be expected.

Research on compounds such as 6-(p-hydroxyphenylhydrazino)-pyrimidines (HPUra), which also inhibit DNA polymerase III by competing with dGTP, has shown that resistance is directly linked to mutations in the polC gene, the gene encoding the catalytic subunit of the main replicative polymerase in Bacillus subtilis. nih.gov Similarly, studies on viral DNA polymerase inhibitors, such as the guanine (B1146940) analog buciclovir, have successfully mapped resistance mutations to the specific region of the polymerase gene that encodes the dNTP-binding domain.

Table 1: Examples of Resistance Mechanisms for Analogous DNA Polymerase Inhibitors

| Inhibitor Class/Example | Organism/System | Target Enzyme | Basis of Resistance | Reference |

|---|---|---|---|---|

| 6-(p-Hydroxyphenylhydrazino)-pyrimidines | Bacillus subtilis | DNA Polymerase III (PolC) | Mutations within the polC gene, which encodes the polymerase. |

|

| HPUra (dGTP analog) | Bacillus subtilis | DNA Polymerase III (PolC) | Resistance conferred by mutations in the host polC gene. |

nih.gov |

| Buciclovir (Guanine analog) | Herpes Simplex Virus | Viral DNA Polymerase | Mutations mapped to the dNTP-binding domain of the polymerase gene. | frontiersin.org |

| Acyclovir (Guanine analog) | Herpes Simplex Virus | Viral DNA Polymerase | Mutations within the viral DNA polymerase gene. | frontiersin.org |

Strategies for Developing Resistance-Modifying Agents or Novel Inhibitors

The inevitable emergence of resistance necessitates the development of strategies to circumvent it. These strategies can be broadly divided into developing agents that restore the activity of the existing inhibitor (resistance-modifying agents) or creating novel inhibitors that are unaffected by existing resistance mechanisms.

Development of Resistance-Modifying Agents:

These agents, often referred to as "adjuvants" or "potentiators," are co-administered with the primary antibiotic to overcome specific resistance mechanisms.

Efflux Pump Inhibitors (EPIs) : Since active efflux is a common resistance mechanism that reduces intracellular drug concentration, EPIs can be used to block these pumps. This would increase the internal concentration of this compound, potentially restoring its efficacy against resistant strains. Though promising, the clinical application of EPIs has been challenging due to issues with toxicity.

Inhibitors of DNA Repair Pathways : Bacteria possess robust DNA repair systems, such as the mismatch repair (MMR) system, that can counteract the effects of DNA-damaging agents or replication inhibitors. oup.com Developing molecules that inhibit key components of these repair pathways could synergize with DNA polymerase inhibitors and lower the likelihood of resistance emerging through mutation. capes.gov.br

Development of Novel Inhibitors:

This approach focuses on designing new drugs that can bypass established resistance mechanisms.

Allosteric Inhibitors : Instead of targeting the highly conserved dNTP-binding active site, novel inhibitors can be designed to bind to allosteric sites on the polymerase. These sites are often less conserved across different bacterial species, which could allow for the development of more species-specific inhibitors and make them less susceptible to resistance mutations that affect the active site.

Targeting "Pro-mutagenic" Enzymes : Some bacteria possess error-prone DNA polymerases, such as DnaE2, that are not essential for normal growth but play a critical role in mutagenesis and the evolution of antibiotic resistance. Developing inhibitors against these "mutator" polymerases could serve as an "anti-evolution" therapy, administered alongside conventional antibiotics to prevent the emergence of resistant strains.

Structure-Based Drug Design : By using high-resolution structural data of the target polymerase, new analogs of this compound can be rationally designed. This structure-activity relationship (SAR) approach can lead to the creation of molecules that fit more tightly into the active site of resistant polymerases or form interactions that are not disrupted by common resistance mutations.

Targeted Protein Degradation : An emerging strategy involves the use of proteolysis-targeting chimeras (PROTACs). These molecules are designed to bind to both the target protein (the DNA polymerase) and an E3 ubiquitin ligase, leading to the targeted degradation of the polymerase rather than just its inhibition. This approach could be highly effective and potentially more durable against resistance.

Table 2: Strategies to Overcome Resistance to DNA Polymerase Inhibitors

| Strategy | Approach | Rationale | Reference |

|---|---|---|---|

| Resistance-Modifying Agents | |||

| Combination Therapy | Co-administer with Efflux Pump Inhibitors (EPIs). | Increase intracellular concentration of the primary inhibitor. | |

| Co-administer with inhibitors of DNA repair pathways. | Prevent the repair of drug-induced DNA damage and reduce mutation rates. | capes.gov.broup.com | |

| Novel Inhibitors | |||

| Allosteric Inhibition | Target non-active sites on the polymerase. | Bypass active site mutations; potential for greater specificity. | |

| Targeting Mutator Polymerases | Inhibit error-prone polymerases (e.g., DnaE2). | Prevent the evolution and emergence of resistance to other antibiotics. | |

| Structure-Based Design | Use structural data to create improved inhibitor analogs. | Design molecules that are effective against mutated targets. | |

| Targeted Protein Degradation | Use PROTACs to destroy the target polymerase. | Eliminate the target protein, a mechanism potentially harder to overcome. |

By pursuing these multifaceted strategies, the therapeutic potential of DNA polymerase inhibitors like this compound can be extended in the ongoing battle against multidrug-resistant bacteria.

Comparative Analysis of N 2 3,4 Dichlorobenzyl Guanine with Alternative Dna Polymerase Inhibitor Classes

Distinctions from Uracil-Based DNA Polymerase Inhibitors (e.g., 6-Anilinouracils)

N(2)-(3,4-Dichlorobenzyl)guanine and uracil-based inhibitors, such as 6-anilinouracils, represent two distinct chemical classes that surprisingly share a common molecular target and inhibitory mechanism. nih.govoup.comresearchgate.netsigmaaldrich.comnih.gov The primary distinction lies in their core heterocyclic structure: DCBG is a purine-based compound, whereas 6-anilinouracils are pyrimidine-based. nih.gov

Historically, the development of guanine-based inhibitors like DCBG was informed by research on uracil-based precursors. nih.govresearchgate.net The compound 6-(p-Hydroxyphenylhydrazino)uracil (H₂-HPUra) was identified as a potent and selective inhibitor of the replication-specific DNA polymerase III (Pol III) found in Gram-positive bacteria. nih.govsigmaaldrich.comnih.gov Despite being a pyrimidine (B1678525), H₂-HPUra was found to derive its inhibitory power from its ability to mimic the purine (B94841) nucleotide dGTP. nih.govresearchgate.netsigmaaldrich.com This discovery led to the rational design of a "bona fide purine" inhibitor, using N²-(benzyl)guanine as the foundational structure, which ultimately yielded this compound as a compound with equivalent potency and mechanism of action to H₂-HPUra. nih.govoup.comresearchgate.netsigmaaldrich.com

Both DCBG and 6-anilinouracils function as analogues of dGTP, selectively inhibiting the DNA polymerase IIIC (PolC) enzyme, which is essential for DNA replication in many Gram-positive bacteria. researchgate.netnih.gov The N²-(3,4-dichlorobenzyl) group in DCBG and the substituted anilino group in 6-anilinouracils occupy a similar hydrophobic pocket in the enzyme's active site, while the guanine (B1146940) or uracil (B121893) core engages in hydrogen bonding that mimics the interaction of dGTP.

Table 1: Comparison of this compound and 6-Anilinouracils

| Feature | This compound (DCBG) | 6-Anilinouracils (e.g., H₂-HPUra) |

|---|---|---|

| Core Structure | Guanine (Purine) | Uracil (Pyrimidine) |

| Mimicked Nucleotide | dGTP | dGTP nih.govresearchgate.netsigmaaldrich.com |

| Primary Target | Bacterial DNA Polymerase III (PolC) | Bacterial DNA Polymerase III (PolC) researchgate.netnih.govasm.org |

| Development Basis | Developed as a purine-based evolution of uracil-based inhibitors. nih.govresearchgate.net | Early prototypes for PolC inhibitors. researchgate.net |

Comparative Efficacy and Selectivity Profile with Other Guanine Derivatives

Within the class of guanine derivatives, structure-activity relationship (SAR) studies have revealed how modifications to the N²-substituent and the guanine core affect efficacy and selectivity. A direct comparison between this compound and its analogues highlights these nuances.

One closely related compound is N(2)-(3-Ethyl-4-methylphenyl)guanine (EMPG). Both DCBG and EMPG share a similar mechanism, targeting the PolC and DnaE enzymes of Gram-positive bacteria. They exhibit potent in vitro activity against these pathogens. However, a significant challenge for both compounds has been the translation of this in vitro potency into in vivo efficacy, a limitation largely attributed to poor solubility and unfavorable pharmacokinetic profiles. The substitution of DCBG's dichlorobenzyl group with EMPG's ethyl-methylphenyl group represents an attempt to modulate properties like lipophilicity, though neither compound has advanced to clinical use.

Further research into derivatives has shown that substitutions at other positions on the guanine ring can fine-tune the activity profile. For instance, 7-substituted N²-(3,4-dichlorobenzyl)-3-deazaguanines have demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 2.5 to 10 µg/ml. These compounds, however, were notably less effective against Gram-negative bacteria such as Escherichia coli, underscoring their selective antibacterial action. This selectivity is a hallmark of this class of inhibitors, with the 3,4-dichlorobenzyl moiety providing critical hydrophobic interactions for binding to the target polymerases in Gram-positive bacteria.

Table 2: Comparative Profile of Guanine-Based DNA Polymerase Inhibitors

| Compound | N²-Substituent | Reported In Vitro Activity | Key Limitations |

|---|---|---|---|

| This compound (DCBG) | 3,4-Dichlorobenzyl | Potent against Gram-positive bacteria (e.g., S. aureus, S. pneumoniae). | Poor in vivo efficacy, likely due to low solubility and unfavorable pharmacokinetics. |

| N(2)-(3-Ethyl-4-methylphenyl)guanine (EMPG) | 3-Ethyl-4-methylphenyl | Potent against Gram-positive bacteria, similar to DCBG. | Poor in vivo efficacy, similar to DCBG. |

| 7-substituted N²-(3,4-dichlorobenzyl)-3-deazaguanines | 3,4-Dichlorobenzyl | Effective against Gram-positive bacteria (MICs 2.5-10 µg/ml); less effective against Gram-negative bacteria. | Selectivity limits spectrum to Gram-positive pathogens. |

Broad-Spectrum Considerations versus Target-Specific Inhibitor Development

The development of new antibiotics continually weighs the benefits of broad-spectrum activity against the advantages of target specificity. Broad-spectrum agents can be crucial for empirical treatment when the causative pathogen is unknown, but they can also contribute to the rise of antibiotic resistance and disrupt the host's beneficial microbiome. Target-specific inhibitors, while requiring more precise diagnostics, can offer a more tailored and potentially less disruptive therapeutic approach. patsnap.com

This compound and its analogues exemplify a strategy that combines these considerations. They are not broad-spectrum in the traditional sense of targeting both Gram-positive and Gram-negative bacteria. Instead, they are designed to be specific for a particular molecular target, the PolC enzyme, which is essential for and structurally conserved among a broad range of low G+C content Gram-positive pathogens. nih.gov This makes them "broad-spectrum" within the context of clinically relevant Gram-positive bacteria, including challenging organisms like methicillin-resistant staphylococci and vancomycin-resistant enterococci. nih.gov

This targeted approach is strategically advantageous for several reasons. Firstly, by selectively inhibiting an enzyme unique to a specific group of bacteria, such inhibitors are less likely to affect host cell DNA polymerases, a critical factor for minimizing toxicity. patsnap.com Secondly, this specificity can help combat the development of resistance. mdpi.com The bacterial replisome, including DNA polymerase III, remains a relatively underdeveloped area for antimicrobial drug development compared to targets like DNA gyrase. researchgate.netoup.com By focusing on novel, essential targets like PolC, there is a lower probability of cross-resistance with existing antibiotic classes. researchgate.net The development of inhibitors like DCBG, which are potent against a specific class of pathogens while being ineffective against others (e.g., Gram-negative bacteria), represents a deliberate move toward more sophisticated, selective therapies designed to meet specific clinical challenges. mdpi.com

Future Research Directions and Translational Perspectives for N 2 3,4 Dichlorobenzyl Guanine

Exploration of Efficacy Against Other Pathogen Classes (e.g., Antiviral, Antifungal Applications)

While the antibacterial properties of N(2)-(3,4-Dichlorobenzyl)guanine have been the central focus of its investigation, its fundamental mechanism of targeting DNA synthesis suggests a potential, yet unexplored, role in combating other classes of pathogens. The machinery of DNA replication is essential for the proliferation of many viruses and fungi, and its interruption is a proven strategy for antimicrobial therapy.

Future research could investigate the activity of DCBG or its derivatives against DNA viruses. Many viruses, such as herpesviruses and adenoviruses, rely on their own DNA polymerases for replication. These viral polymerases are distinct from both bacterial and human polymerases, offering a potential window for selective inhibition. The core principle of DCBG acting as a dGTP analog could be transferable if the active site of a viral DNA polymerase can accommodate it. Screening DCBG against a panel of viral DNA polymerases would be a logical first step in this exploratory direction.

Similarly, the potential of DCBG as an antifungal agent warrants investigation. Fungi, being eukaryotes, possess different DNA replication machinery than bacteria. However, the fundamental process of nucleotide incorporation into a growing DNA strand is conserved. Should there be sufficient structural differences between fungal and human DNA polymerases, selective inhibition might be achievable. The development of antifungal compounds that target DNA synthesis is an active area of research, and exploring the activity of purine (B94841) analogs like DCBG could yield novel therapeutic leads. It is important to note that, to date, no published studies have specifically reported on the antiviral or antifungal activities of this compound. Any such applications are currently speculative and would require dedicated research to validate.

This compound as a Molecular Probe for DNA Replication Studies

The well-defined mechanism of action of this compound as a dGTP analog makes it a valuable tool for dissecting the intricacies of DNA replication. Its utility as a molecular probe stems from its specific interaction with DNA polymerase III, providing a means to study the enzyme's structure, function, and dynamics.

This compound was developed as a bona fide purine analog of the earlier pyrimidine-based inhibitor, 6-(p-Hydroxyphenylhydrazino)uracil (H2-HPUra). nih.govresearchgate.netnih.gov The 2'-deoxyribonucleoside 5'-triphosphate form of DCBG, DCBdGTP, has been shown to act as a characteristic inhibitor of the Bacillus subtilis DNA polymerase III. nih.govresearchgate.netnih.gov It formally occupies the dNTP binding site, and its structure allows for polymerization, making it a powerful tool to study the catalytic cycle of the polymerase. nih.govresearchgate.netnih.gov

The inhibitory mechanism involves the formation of a ternary complex between the polymerase, the DNA template-primer, and the inhibitor. The guanine-like base of DCBG pairs with a cytosine residue on the template strand, while the 3,4-dichlorobenzyl group interacts with a specific hydrophobic pocket within the polymerase enzyme. researchgate.net This dual interaction is key to its potency and selectivity. By using radiolabeled or fluorescently tagged versions of DCBG, it is possible to map the inhibitor binding site and gain insights into the conformational changes that occur within the polymerase during DNA synthesis.

Furthermore, DCBG can be used to study the fidelity and proofreading mechanisms of DNA polymerases. By examining how the polymerase handles this unnatural nucleotide, researchers can better understand the factors that contribute to accurate DNA replication. For instance, determining the efficiency of incorporation and the subsequent extension from a DCBG-containing primer terminus can provide valuable data on the enzyme's active site geometry and its ability to discriminate between correct and incorrect nucleotides.

The table below summarizes the key inhibitory characteristics of the triphosphate form of this compound against DNA polymerase III.

| Parameter | Observation | Reference |

| Target Enzyme | DNA Polymerase III of Bacillus subtilis | nih.govresearchgate.netnih.gov |

| Mechanism of Action | Competitive inhibitor with respect to dGTP | nih.govresearchgate.netnih.gov |

| Binding Mode | Occupies the dNTP binding site | nih.govresearchgate.netnih.gov |

| Interaction | Forms a ternary complex with the enzyme and DNA | researchgate.net |

| Effect | Permits its own polymerization | nih.govresearchgate.netnih.gov |

Potential for Targeting DNA Synthesis Pathways in Other Biological Contexts

The principle of targeting DNA synthesis with specific nucleotide analogs like this compound could be extended to other biological systems where DNA replication or repair is a critical process. While DCBG itself has been optimized for bacterial DNA polymerase III, its chemical scaffold could serve as a starting point for the design of inhibitors targeting other DNA polymerases or related enzymes.

One potential area of exploration is in the context of diseases characterized by aberrant cell proliferation, where targeting DNA synthesis is a well-established therapeutic strategy. However, a significant challenge in this area is achieving selectivity for the target cells to minimize toxicity to healthy tissues. The high degree of conservation among eukaryotic DNA polymerases makes the development of selective inhibitors difficult. Nevertheless, subtle structural differences between different polymerases, or between the polymerases of normal and diseased cells, could be exploited. Future medicinal chemistry efforts could focus on modifying the dichlorobenzyl moiety or other parts of the DCBG structure to enhance affinity and selectivity for other DNA polymerases.

Another potential application lies in the study of DNA repair pathways. DNA polymerases are not only involved in replication but also play crucial roles in various DNA repair mechanisms. Inhibitors like DCBG could be used as tools to dissect the roles of specific polymerases in these pathways. By selectively inhibiting a particular polymerase, researchers could investigate the consequences for DNA repair and cellular responses to DNA damage. This could provide valuable insights into the fundamental mechanisms of genome maintenance and how their dysregulation can lead to disease.

It is crucial to emphasize that these potential applications are currently hypothetical and would require substantial research to determine their feasibility. The selectivity of DCBG for bacterial DNA polymerase III is a key feature, and overcoming this specificity to target other enzymes would be a significant scientific challenge.

Q & A

Q. What synthetic methodologies are recommended for preparing N(2)-(3,4-Dichlorobenzyl)guanine derivatives?

Two primary synthetic routes are described:

- Route 1 : Building the pyridine ring from an imidazole precursor, though this offers limited flexibility for modifying the imidazole structure.

- Route 2 : Constructing the imidazole ring from a pyridine scaffold, which allows for broader structural modifications (e.g., introducing 3-deaza, 8-methyl, or 8-aza analogs) . Critical steps include optimizing substituent positions (e.g., 7-position substitutions enhance DNA polymerase III binding) and purification via recrystallization from ethanol .

Q. How does the 3,4-dichlorobenzyl group enhance inhibition of bacterial DNA polymerases?

The 3,4-dichlorobenzyl moiety provides hydrophobic interactions critical for binding to DNA polymerase IIIC and IIIC/E. Structural studies show that hydrogen bonding at positions 1, 2, and 6 of the guanine core is essential, while the dichlorobenzyl group maximizes affinity for Gram+ bacterial targets. Substitutions at the 7-position (vs. 9-position) further improve inhibitory potency .

Q. What experimental models are used to evaluate the antibacterial efficacy of this compound analogs?

- Minimum Inhibitory Concentration (MIC) assays : For example, MorE-DCBG (a 7-substituted analog) showed MIC values of 2–4 µg/mL against Clostridioides difficile, comparable to metronidazole and vancomycin .

- Enzyme inhibition assays : Direct measurement of DNA polymerase III inhibition using purified enzymes, with IC₅₀ values correlated to substituent effects (e.g., linker length and hydrophobicity) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in MIC values across bacterial strains?

- Linker length optimization : Increasing the ethylene glycol linker in MorE-DCBG analogs from n = 2 to n = 5 reduced anti-C. difficile activity (MIC increased from 2–4 µg/mL to 8 µg/mL), highlighting the need for precise steric matching .

- Substituent tuning : 8-Methyl or 8-aza modifications on the 3-deazaguanine scaffold can alter enzyme selectivity, addressing species-specific resistance .

Q. What strategies mitigate metabolic instability in this compound derivatives?

- Metabolic profiling : Studies on related compounds (e.g., 1-(3,4-dichlorobenzyl)-5-octylbiguanide) reveal oxidative cleavage of alkyl side chains in hepatic preparations. Stabilizing modifications, such as fluorination or cyclization, are proposed to reduce degradation .

- Pro-drug approaches : Introducing morpholinyl or cyanophenyl groups (as in VER-155008) improves solubility and delays hepatic metabolism .

Q. How do researchers address discrepancies in enzyme inhibition data between pol IIIC and pol IIIE?

- Comparative SAR analysis : The 3,4-dichlorobenzyl group shows higher affinity for pol IIIC, while 3-ethyl-4-methylphenyl derivatives favor pol IIIE. Computational docking and mutational studies can identify binding pocket variations .

- Data normalization : Cross-referencing inhibition assays with structural analogs (e.g., 3-deazaguanines vs. unmodified guanines) clarifies enzyme-specific steric or electronic requirements .

Q. What methodologies validate the selectivity of this compound derivatives for bacterial targets over mammalian enzymes?

- Kinetic assays : Measuring inhibitory constants (Kᵢ) against human DNA polymerases (e.g., pol α, β) to confirm selectivity.

- Cytotoxicity screening : Testing compounds on mammalian cell lines (e.g., HEK293) to ensure minimal off-target effects, as seen in MorE-DCBG’s low toxicity profile .

Methodological Notes

- Literature review : Prioritize databases like PubMed and SciFinder for SAR trends and enzyme inhibition mechanisms, avoiding unreliable sources .

- Data interpretation : Use statistical tools (e.g., ANOVA) to analyze MIC variability across replicates and bacterial strains .

- Contradiction resolution : Cross-validate enzyme assay results with structural modeling (e.g., molecular dynamics simulations) to reconcile conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.